molecular formula C18H20BrNO4 B13795350 2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide

2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide

Katalognummer: B13795350
Molekulargewicht: 394.3 g/mol
InChI-Schlüssel: VRFCYBUHNZZMNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide is a synthetic organic compound with the molecular formula C11H14BrNO4 and a molecular weight of 304.137 g/mol . This compound is characterized by the presence of a bromo group, an ethoxy group, and a hydroxymethyl group attached to a phenoxy ring, along with an acetamide group linked to a methylphenyl ring.

Vorbereitungsmethoden

The synthesis of 2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide involves multiple steps, typically starting with the bromination of a suitable phenol derivative. The ethoxy and hydroxymethyl groups are introduced through subsequent reactions, followed by the formation of the acetamide linkage. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Analyse Chemischer Reaktionen

2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and ethoxy groups may enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide include:

Eigenschaften

Molekularformel

C18H20BrNO4

Molekulargewicht

394.3 g/mol

IUPAC-Name

2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H20BrNO4/c1-3-23-16-9-13(10-21)8-15(19)18(16)24-11-17(22)20-14-6-4-12(2)5-7-14/h4-9,21H,3,10-11H2,1-2H3,(H,20,22)

InChI-Schlüssel

VRFCYBUHNZZMNP-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=CC(=C1)CO)Br)OCC(=O)NC2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.